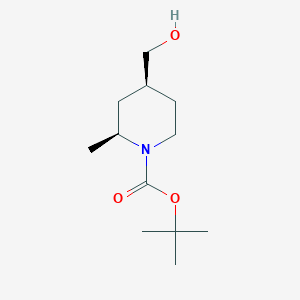

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

説明

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a piperidine ring. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxymethylation reactions, often using formaldehyde or other suitable reagents.

Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions, using methylating agents such as methyl iodide.

Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced through tert-butylation reactions, using tert-butyl chloride or tert-butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

化学反応の分析

Deprotection of the Boc Group

The Boc group is commonly removed under acidic conditions to generate the free amine. This reaction is foundational for further functionalization:

Reaction Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

-

Alternatively, HCl in dioxane or methanol.

Example :

Removal of the Boc group yields (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine, which can participate in subsequent amine-specific reactions, such as reductive amination or acylation .

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group undergoes nucleophilic substitutions and oxidations:

Ether Formation

Reaction :

The hydroxymethyl group reacts with electrophiles (e.g., halides) under basic conditions:

Oxidation to Carboxylic Acid

The hydroxymethyl group can be oxidized to a carboxylate using agents like Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC). This transformation is critical for introducing acidic functionality.

Difluoromethylation Reactions

Copper-mediated difluoromethylation enables the introduction of CF2 groups, enhancing metabolic stability in drug candidates:

Reaction Conditions :

-

CuI (0.2 equiv), 2,2-difluoro-2-(fluorosulfonyl)acetic acid, MeCN, 45°C.

-

Yields difluoromethylated derivatives for further coupling .

Coupling Reactions with Activated Carbonyls

The hydroxymethyl group reacts with activated carbonyl compounds (e.g., chloroformates):

Reaction :

Stereochemical Considerations

The (2S,4S) configuration influences reaction outcomes. For example:

-

In Mn²⁺-containing buffers, coordination with metal ions stabilizes specific conformations, affecting reactivity in biological systems .

Key Data Tables

科学的研究の応用

Medicinal Chemistry

The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to interact with biological systems effectively.

Neurological Applications

Research has indicated that derivatives of piperidine compounds exhibit neuroprotective properties. For instance, compounds similar to tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate have been investigated for their potential in treating conditions such as:

- Alzheimer's disease

- Parkinson's disease

- Depression

These applications are attributed to the compound's ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress.

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it useful in the construction of more complex structures.

Reaction Pathways

The compound can undergo several chemical transformations, including:

- Esterification : Reacting with acids to form esters, which are crucial in drug formulation.

- Amidation : Contributing to the synthesis of amides that can enhance drug efficacy.

These reactions expand the utility of the compound in developing new therapeutic agents.

Case Study 1: Neuroprotective Agent Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of piperidine derivatives based on this compound. The derivatives exhibited significant neuroprotective effects in vitro against neurotoxic agents, demonstrating the potential for developing new treatments for neurodegenerative diseases .

Case Study 2: Synthesis of Antidepressants

Another research project focused on modifying the piperidine ring structure to enhance affinity for serotonin receptors. The modifications derived from this compound led to compounds that showed promising results in preclinical models for depression .

作用機序

The mechanism of action of tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxymethyl and tert-butyl groups, play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-ethylpiperidine-1-carboxylate: Similar structure with an ethyl group instead of a methyl group.

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the stereochemistry of the compound can impact its interactions with other molecules and its overall biological activity.

生物活性

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a compound with notable biological activities, particularly in the context of neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Characteristics

- IUPAC Name : this compound

- CAS Number : 1808584-62-4

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- Purity : ≥ 97%

Research indicates that this compound exhibits protective effects against amyloid-beta (Aβ) toxicity, which is pivotal in Alzheimer’s disease pathology. The compound has been shown to inhibit both β-secretase and acetylcholinesterase, thus preventing Aβ aggregation and fibril formation.

Key Findings

- Inhibition of Aβ Aggregation : The compound demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 µM .

- Cell Viability Protection : In vitro studies revealed that the compound increased the viability of astrocytes exposed to Aβ by approximately 20% compared to untreated controls .

- Reduction in Cytokine Production : It also reduced the production of pro-inflammatory cytokines such as TNF-α, which is associated with neuroinflammation in Alzheimer’s disease .

Research Studies and Case Studies

Discussion

The biological activity of this compound suggests its potential as a neuroprotective agent. While in vitro results are promising, challenges remain regarding its bioavailability in vivo. Further studies are necessary to optimize its pharmacokinetic properties and explore its full therapeutic potential.

特性

IUPAC Name |

tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-7-10(8-14)5-6-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOVPEAYTWFSBI-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-59-8 | |

| Record name | rac-tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。